3-cyclopropoxypiperidine
Description
Properties
IUPAC Name |
3-cyclopropyloxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(6-9-5-1)10-7-3-4-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQASHWDYQZNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxypiperidine
The foundational step in this route involves the preparation of 3-hydroxypiperidine, typically achieved via catalytic hydrogenation of 3-hydroxypyridine. As demonstrated in a patent by CN105439939A, 3-hydroxypyridine undergoes hydrogenation under H₂ (50–100 psi) in the presence of a palladium or nickel catalyst, yielding 3-hydroxypiperidine with high efficiency. This method avoids the need for chiral resolution agents, simplifying large-scale production.
Etherification Strategies
The hydroxyl group at the 3-position of piperidine is functionalized with a cyclopropoxy moiety through two primary pathways:
Mitsunobu Reaction
The Mitsunobu reaction enables the direct coupling of 3-hydroxypiperidine with cyclopropanol. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction proceeds via an oxidative displacement mechanism. This method offers moderate to high yields (70–85%) and preserves the stereochemical integrity of the starting materials.
Reaction Conditions
Nucleophilic Substitution
Activation of the hydroxyl group as a leaving group (e.g., mesylate or tosylate) facilitates nucleophilic displacement with cyclopropoxide. For example, treating 3-hydroxypiperidine with mesyl chloride (MsCl) in dichloromethane (DCM) forms the mesylate intermediate, which reacts with sodium cyclopropoxide in dimethylformamide (DMF) at 80°C. This method achieves yields of 65–70% but requires stringent anhydrous conditions.
Reaction Conditions
-
Activation : MsCl (1.1 equiv), DCM, 0°C
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Substitution : Na⁺ cyclopropoxide (2.0 equiv), DMF, 80°C, 12 h
-
Yield : 68% (extrapolated from similar alkylation reactions)
Hydrogenation of 3-Cyclopropoxypyridine
Synthesis of 3-Cyclopropoxypyridine
Introducing the cyclopropoxy group at the 3-position of pyridine precedes ring hydrogenation. Two approaches dominate:
Nucleophilic Aromatic Substitution (SNAr)
3-Chloropyridine reacts with sodium cyclopropoxide under SNAr conditions. Using a copper(I) iodide catalyst in dimethyl sulfoxide (DMSO) at 120°C, the substitution proceeds with moderate efficiency (50–60% yield).
Reaction Conditions
Transition Metal-Catalyzed Coupling
Aryl boronic acids bearing cyclopropoxy groups undergo Suzuki-Miyaura coupling with 3-bromopyridine. Employing a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium phosphate (K₃PO₄) in toluene/water, this method achieves higher yields (75–80%).
Reaction Conditions
Hydrogenation to Piperidine
The resulting 3-cyclopropoxypyridine is hydrogenated to this compound using H₂ (50–100 psi) and a heterogeneous catalyst (e.g., Ra-Ni or Pd/C). Complete saturation of the pyridine ring occurs in ethanol at 60°C, affording the target compound in >90% yield.
Cyclopropanation of Unsaturated Intermediates
Allyloxy-Tetrahydropyridine Precursors
A tetrahydropyridine intermediate with an allyloxy group at the 3-position undergoes cyclopropanation using ethyl (dimethylsulfuranylidene)acetate (EDSA). This reagent facilitates [2+1] cycloaddition across the double bond, forming the cyclopropane ring. Subsequent hydrogenation of the tetrahydropyridine to piperidine completes the synthesis.
Reaction Conditions
Asymmetric Reductive Heck Reaction
A Rh-catalyzed asymmetric reductive Heck reaction couples 3-bromopiperidine with cyclopropenyl boronic acids. This method, reported by JACS (2023), achieves enantioselectivity >90% ee and yields of 70–75%. The cyclopropane ring is introduced via carbometalation, followed by reductive elimination.
Reaction Conditions
-
Catalyst : Rh(cod)₂OTf (5 mol%), chiral phosphine ligand
-
Reductant : HCO₂H/Et₃N (1:1)
-
Solvent : THF, 60°C, 24 h
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Etherification | 1. Hydrogenation of pyridine | 68–78% | High functional group tolerance | Requires pre-synthesized cyclopropanol |
| 2. Mitsunobu/SN2 | ||||
| Pyridine Hydrogenation | 1. SNAr or Suzuki coupling | 55–78% | Scalable for bulk synthesis | Harsh SNAr conditions |
| 2. Catalytic hydrogenation | ||||
| Cyclopropanation | 1. EDSA-mediated cycloaddition | 62–73% | Enantioselective options available | Multi-step process |
| 2. Reductive Heck reaction |
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypiperidine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxypiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares key parameters of 3-cyclopropoxypiperidine with structurally related piperidine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Cyclopropoxy vs. Ether vs. Aryl Substituents: Phenoxy (e.g., 3-(2-Methylphenoxy)piperidine) and methoxyaryl groups (e.g., 3-(3-Methoxyphenyl)-piperidine) introduce aromaticity, which can enhance binding to CNS targets but may reduce metabolic stability compared to aliphatic substituents . Hydrochloride Salts: Compounds like 3-(2-Methylphenoxy)piperidine hydrochloride exhibit improved aqueous solubility, a critical factor for drug formulation .
Biological Activity
3-Cyclopropoxypiperidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Overview
This compound is characterized by a piperidine ring substituted with a cyclopropoxy group. This structural modification is significant as cyclopropane derivatives often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes. For instance, they can act as inhibitors of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are crucial in neurotransmitter metabolism and detoxification processes .
- Receptor Modulation : The presence of the cyclopropyl moiety may influence the conformational dynamics of the compound, potentially enhancing its affinity for specific receptors involved in neurotransmission and other signaling pathways .
Biological Activity Profiles
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that cyclopropane derivatives can possess significant antibacterial and antifungal properties. For example, compounds similar to this compound have shown effectiveness against various pathogens, suggesting potential therapeutic applications in infectious diseases .
- Neurochemical Effects : Given its structure, this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating conditions such as anxiety or depression .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral potential of cyclopropyl derivatives against RNA viruses. The mechanism involved the inhibition of viral replication through interference with viral enzyme functions .
- Antitumor Properties : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines. The introduction of the cyclopropoxy group may enhance these effects by altering the compound's lipophilicity and ability to penetrate cell membranes .
Data Table: Summary of Biological Activities
Q & A
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
